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3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid Documentation Hub

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  • Product: 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
  • CAS: 17340-16-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid

Structural Dynamics, Instability, and Biocatalytic Generation Executive Summary This technical guide provides a comprehensive analysis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid , historically and functionally k...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Instability, and Biocatalytic Generation

Executive Summary

This technical guide provides a comprehensive analysis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid , historically and functionally known as 4-Imidazolone-5-propionic acid (IPA) .

This molecule is a "fugitive" intermediate in the catabolism of Histidine. It is the product of the enzyme Urocanase (EC 4.2.1.49) and the substrate for Imidazolonepropionase (EC 3.5.2.7).[1] Unlike stable metabolites, IPA is characterized by extreme hydrolytic instability and complex tautomeric equilibria. It is frequently confused with Imidazole Propionate (the reduced form linked to Type 2 Diabetes), but IPA is distinct in its oxidation state and metabolic role.

Target Audience: Biochemists, Enzymologists, and Metabolic Researchers.

Part 1: Structural Characterization & Tautomerism

The nomenclature of IPA is complicated by the tautomeric nature of the imidazole ring. While the IUPAC name provided (3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid) describes the keto form, the molecule exists in a dynamic equilibrium with its enol form.

1.1 Tautomeric Equilibrium

Research indicates that the enol tautomer is the actual product released by the enzyme Urocanase, which then spontaneously tautomerizes to the keto form or hydrolyzes.

PropertyKeto Form (5-Oxo)Enol Form (5-Hydroxy)
Structure Carbonyl at C5; N1-H protonated.Hydroxyl at C5; Double bond C4=C5.
Stability Thermodynamically favored in solution.Kinetic product of Urocanase.[2][3]
Fluorescence Non-fluorescent.Fluorescent (Emission

nm).[4]
Biological Role Resting state.Active substrate for downstream hydrolysis.
1.2 Physicochemical Data[3]
  • Molecular Formula:

    
    [5][6]
    
  • Molecular Weight: 156.14 g/mol [5]

  • Solubility: Highly soluble in water; insoluble in non-polar organic solvents.

  • pKa Values:

    • 
      : ~4.0
      
    • 
      : ~8.8 (The ring proton is weakly acidic due to the electron-withdrawing oxo group).
      
Part 2: Metabolic Pathway & Signaling Logic

IPA is the central pivot point in the conversion of Histidine to Glutamate. It represents the transition from the stable imidazole ring of Urocanate to the ring-opened structure of N-Formimino-L-glutamate (FIGLU).

2.1 The Histidine Degradation Pathway

The following diagram illustrates the precise metabolic position of IPA. Note the critical branching point where instability leads to non-enzymatic degradation.

HistidinePath Histidine L-Histidine Urocanate trans-Urocanate Histidine->Urocanate Histidase (EC 4.3.1.3) IPA 4-Imidazolone-5-propionate (The Target Molecule) Urocanate->IPA Urocanase (EC 4.2.1.49) FIGLU N-Formimino-L-glutamate (FIGLU) IPA->FIGLU Imidazolonepropionase (EC 3.5.2.7) Degradation Non-Enzymatic Hydrolysis Products IPA->Degradation Spontaneous (t1/2 < 30 min) Glutamate L-Glutamate FIGLU->Glutamate Glutamate Formiminotransferase

Figure 1: The catabolic pathway of Histidine showing the transient nature of 4-Imidazolone-5-propionate.

Part 3: Synthesis & Handling Protocols

Crucial Technical Insight: Isolating pure, crystalline 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is chemically arduous due to its spontaneous hydrolysis to formyl-isoglutamine or FIGLU in aqueous solution.

Therefore, the Gold Standard for research is in situ enzymatic generation.

3.1 Protocol: Enzymatic Generation for Spectroscopic Study

This protocol uses purified Urocanase to generate IPA from Urocanic acid. This is a self-validating system: the production of IPA is confirmed by the appearance of a specific UV absorbance or fluorescence signal.

Reagents:

  • Substrate: Urocanic acid (trans-isomer), 50 mM stock in KOH.

  • Enzyme: Purified Urocanase (from Pseudomonas putida or recombinant source).

  • Buffer: 0.2 M Potassium Phosphate, pH 7.2.

  • Stabilizer: 1 mM EDTA (Urocanase is sensitive to heavy metals).

Step-by-Step Methodology:

  • Baseline Establishment:

    • Prepare a quartz cuvette with 980 µL of Phosphate Buffer + EDTA.

    • Add 10 µL of Urocanic acid stock (Final concentration: 0.5 mM).

    • Validation: Measure Absorbance at 277 nm (Urocanate max). It should be stable.

  • Reaction Initiation:

    • Add 10 µL of Urocanase enzyme solution.

    • Mix immediately by inversion.

  • Monitoring (The "Window of Observation"):

    • Method A (UV): Monitor the decrease at 277 nm (loss of Urocanate) and the transient appearance of a shoulder at 235-240 nm (Imidazolone ring).

    • Method B (Fluorescence - Highly Recommended):

      • Excitation: 330 nm.[4]

      • Emission: 430 nm.[4]

      • Result: You will see a rapid spike in fluorescence (formation of the enol-IPA) followed by a decay as it tautomerizes or hydrolyzes.

3.2 Chemical Synthesis (Historical Reference)

While enzymatic generation is preferred, chemical synthesis is possible via the condensation of formamidine with


-acyl-glutarate derivatives. However, the yield is low, and the product must be stored at -80°C under inert gas to prevent ring opening.
Part 4: Stability & Degradation Logic

The instability of IPA is not random; it follows a specific mechanistic logic driven by the strain of the imidazolone ring and the electrophilicity of the carbonyl carbon.

4.1 Degradation Mechanism

The ring opening is catalyzed by hydroxide ions (


).

Degradation IPA Imidazolone Propionate (Intact Ring) Intermediate Tetrahedral Intermediate (Water Attack at C5) IPA->Intermediate + H2O FIGLU N-Formimino-L-glutamate (Ring Opened) Intermediate->FIGLU Ring Cleavage

Figure 2: Hydrolytic degradation pathway of IPA.

4.2 Handling Rules for Researchers
  • pH Sensitivity: IPA is most stable at slightly acidic pH (pH 5.0 - 6.0). At pH > 7.5, the half-life decreases dramatically (< 10 minutes).

  • Temperature: Always maintain reaction mixtures at 4°C unless measuring kinetics.

  • Storage: Do not store in aqueous solution. Lyophilize immediately if isolation is attempted, though salt contaminants often catalyze degradation.

Part 5: Distinction from "Imidazole Propionate" (ImP)

A common error in modern literature is conflating Imidazolone Propionate (the oxidized intermediate) with Imidazole Propionate (the reduced metabolite).

FeatureImidazolone Propionate (IPA)Imidazole Propionate (ImP)
Structure 5-Oxo-dihydro-imidazole ringIntact Imidazole ring (aromatic)
Stability Unstable (minutes/hours)Stable (years)
Metabolic Origin Urocanase (Oxidative)Urocanate Reductase (Reductive)
Clinical Relevance Histidinemia markerType 2 Diabetes biomarker

Note: If your research focuses on the microbiome-diabetes axis, you are likely looking for ImP, not the molecule described in this guide.

References
  • Hassall, H., & Greenberg, D. M. (1971).[7] The preparation and properties of 4(5)-imidazolone-5(4)-propionic acid, the product of urocanase activity. Journal of Biological Chemistry.

  • Retey, J. (1994). The urocanase story: a novel role of NAD+ as electrophile. Annual Review of Biochemistry.

  • KEGG Pathway Database. Histidine metabolism - Reference Pathway.

  • PubChem Compound Summary. 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid.[7]

  • Gerhardt, S. et al. (2021). Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production. Nature Communications. (Cited for distinction between IPA and ImP).[8]

Sources

Exploratory

Technical Assessment: Solubility Profile of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid

This guide provides an in-depth technical assessment of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid , also known as 4-imidazolone-5-propionic acid . Executive Summary 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid , also known as 4-imidazolone-5-propionic acid .

Executive Summary

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid (CAS: 17340-16-8) is a critical but labile intermediate in histidine catabolism. Unlike stable pharmaceutical intermediates, this compound exhibits dynamic solubility behavior heavily influenced by its chemical instability. It is a zwitterionic metabolite formed by the action of urocanase on urocanic acid and is prone to spontaneous hydrolysis and oxidation.

Critical Research Note: Researchers often confuse this compound with its stable, aromatic analog, 3-(1H-imidazol-4-yl)propanoic acid (Desaminohistidine). The presence of the 5-oxo group destroys the aromaticity of the imidazole ring, creating a reactive imidazolone core. Consequently, its solubility profile is defined not just by saturation limits, but by solvent-mediated degradation rates .

Physicochemical Characterization

To understand the solubility, one must first analyze the molecular forces at play.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 156.14 g/mol Low MW facilitates dissolution in polar media.
Polarity (XLogP3) -0.9 (Computed)Highly Hydrophilic. Partitioning strongly favors aqueous phases over organic layers.
Electronic State ZwitterionicContains a basic guanidine-like nitrogen and an acidic carboxyl group.
Stability Photosensitive & Hydrolytically Unstable Degrades to 4-oxoglutaramate in aqueous solution; oxidizes in air.
Solubility Profile in Organic Solvents

The following matrix categorizes solvents based on their thermodynamic interaction with the imidazolone core. Data is synthesized from isolation protocols (Greenberg & Hassall) and structural polarity analysis.

Primary Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusTechnical Notes
Aqueous Buffers Water, PBS, TRISHigh (>50 mg/mL)Primary Solvent. Solubility is pH-dependent. Maximum stability is observed at neutral to slightly alkaline pH (7.0–7.5). Rapid hydrolysis occurs in strong acid/base.
Polar Aprotic DMSO, DMFModerate to High Soluble due to dipole-dipole interactions. Recommended for stock solutions if stored at -20°C under Argon to prevent oxidation.
Polar Protic Methanol, EthanolLow / Antisolvent Poor solubility at room temperature. Used as an antisolvent to crystallize the compound from concentrated aqueous solutions.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble The high polarity (LogP -0.9) precludes interaction with non-polar lattices.
Chlorinated Dichloromethane (DCM), ChloroformInsoluble Ineffective for extraction.
Thermodynamic Behavior
  • Enthalpy of Dissolution: Exothermic in water due to strong hydrogen bonding and hydration of the zwitterion.

  • Precipitation: The compound is typically isolated by concentrating an aqueous solution and adding cold absolute ethanol, causing the imidazolone to precipitate as a white/off-white solid.

Stability-Indicating Solubility Protocol

Because this compound degrades in solution, standard "shake-flask" methods (24-hour equilibrium) yield erroneous results (measuring degradation products rather than the parent). The following Dynamic Solubility Protocol is required.

Experimental Workflow (Graphviz)

SolubilityProtocol Figure 1: Rapid Solubility Determination Protocol for Labile Imidazolones Stock Solid Standard (-20°C, Dark) Mix Rapid Mixing (Vortex, <30 sec) Stock->Mix Weigh Solvent Degassed Solvent (Ar Purged) Solvent->Mix Add Filter Syringe Filter (0.22 µm PTFE) Mix->Filter Dissolve Analysis HPLC-UV / MS (Immediate Inj.) Filter->Analysis Quantify

Step-by-Step Methodology
  • Preparation: Use amber glass vials to prevent photodegradation. Purge all solvents (Water, DMSO) with Argon or Nitrogen to remove dissolved oxygen.

  • Saturation: Add excess solid (approx. 10 mg) to 100 µL of solvent.

  • Agitation: Vortex vigorously for 30 seconds only. Do not equilibrate for hours.

  • Filtration: Immediately filter through a 0.22 µm PTFE or Nylon syringe filter.

  • Quantification: Inject filtrate immediately into HPLC (Reverse Phase C18, Mobile Phase: Water/MeOH with 0.1% Formic Acid).

  • Calculation: Calculate solubility based on peak area relative to a fresh calibration curve.

Degradation Mechanism & Handling

Understanding the degradation pathway is essential for interpreting solubility data. In aqueous media, the imidazolone ring opens, leading to glutamate derivatives.

Degradation Figure 2: Primary Degradation Pathway in Aqueous Solution Urocanic Urocanic Acid Imidazolone 3-(5-oxo-1,4-dihydroimidazol-4-yl) propanoic acid (Target Compound) Urocanic->Imidazolone Enzymatic (Urocanase) Hydrolysis Hydrolysis (+H2O) Imidazolone->Hydrolysis Spontaneous Glutaramate 4-Oxoglutaramate (Degradation Product) Hydrolysis->Glutaramate Ring Opening

Handling Recommendations:

  • Storage: Solid state at -20°C or -80°C, desiccated, protected from light.

  • Working Solution: Prepare fresh in degassed 50 mM Potassium Phosphate buffer (pH 7.2) or anhydrous DMSO . Use within 4 hours.

Isolation & Purification Strategy

Since the compound is insoluble in organic extraction solvents (DCM, Ethyl Acetate), isolation from biological mixtures requires Ion Exchange Chromatography .

  • Adsorption: Load the aqueous mixture onto a cation exchange column (e.g., Dowex 50W) in the H+ form.

  • Elution: Elute with a gradient of Ammonium Hydroxide or Hydrochloric Acid.

  • Crystallization: Concentrate the active fractions under vacuum (low heat, <30°C) to a syrup. Add cold Absolute Ethanol dropwise until turbidity persists. Store at 4°C to crystallize.

References
  • Hassall, H., & Greenberg, D. M. (1971). The preparation and properties of 4(5)-imidazolone-5(4)-propionic acid. Methods in Enzymology, 17, 89-93.

  • Rao, D. R., & Greenberg, D. M. (1961).[1] Studies on the enzymic decomposition of urocanic acid.[1][2] IV. Purification and properties of 4(5)-imidazolone-5(4)-propionic acid hydrolase. Journal of Biological Chemistry, 236, 1758-1763.[1]

  • PubChem. (n.d.). 3-[(4R)-5-oxo-1,4-dihydroimidazol-4-yl]propanoic acid (CID 92204636). National Center for Biotechnology Information.

  • Human Metabolome Database (HMDB). (n.d.). Imidazol-4-one-5-propionic acid (HMDB0001014).

Sources

Foundational

The Catalytic Paradox: The Discovery and Structural Elucidation of 4-Imidazolone-5-Propionic Acid

The following technical guide details the discovery, structural elucidation, and metabolic significance of 5-oxo-1,4-dihydroimidazol-4-yl propanoic acid (commonly known as 4-imidazolone-5-propionic acid or IPA ). Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, structural elucidation, and metabolic significance of 5-oxo-1,4-dihydroimidazol-4-yl propanoic acid (commonly known as 4-imidazolone-5-propionic acid or IPA ).

Executive Summary 5-oxo-1,4-dihydroimidazol-4-yl propanoic acid (IPA) represents one of the most elusive intermediates in amino acid biochemistry. As the product of the enzyme urocanase (urocanate hydratase) and the substrate for imidazolonepropionase , IPA is the central pivot in the catabolism of Histidine to Glutamate. Its discovery was not a singular event but a decades-long "ghost hunt" defined by its chemical instability, its lack of UV absorbance, and a catalytic mechanism that defied the conventional understanding of cofactor chemistry (specifically the non-redox role of NAD+).

This guide reconstructs the technical history of IPA, providing researchers with the mechanistic insights and experimental frameworks necessary to understand this critical metabolic node.

The Chemical Identity: A Structural Chameleon

Before analyzing the history, we must define the target. The IUPAC name 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid describes the keto-tautomer of the molecule historically known as 4-imidazolone-5-propionic acid .

The Tautomeric Challenge

The difficulty in isolating IPA stems from its rapid tautomerization and ring instability. In aqueous solution, it exists in equilibrium between the enol and keto forms, but the enzymatic product of urocanase is specifically the keto-form .

PropertySpecification
IUPAC Name 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Common Name 4-Imidazolone-5-propionic acid (IPA)
Molecular Formula C₆H₈N₂O₃
Precursor Urocanic Acid (via Urocanase)
Product N-Formimino-L-glutamate (FIGLU) (via Imidazolonepropionase)
UV Absorbance Negligible (contrast with Urocanate

= 277 nm)
Stability Highly unstable; prone to spontaneous hydrolysis and oxidation

Historical Timeline: Trapping the Ghost

The discovery of IPA is inextricably linked to the elucidation of the histidine catabolic pathway.

Phase I: The "Missing Link" (1940s–1953)

Early biochemists knew histidine degraded to glutamate and ammonia. By the 1940s, Urocanic acid (imidazoleacrylic acid) was identified as the first stable intermediate. However, the step between Urocanic acid and the ring-opened glutamate derivatives was a "black box."

  • The Anomaly: Researchers observed that liver extracts could convert Urocanic acid to a product that did not absorb UV light. Since Urocanic acid has a strong extinction coefficient at 277 nm (due to the conjugated double bond), the loss of absorbance became the primary tracking metric.

Phase II: The Tabor & Mehler Breakthrough (1954–1955)

The definitive identification came from the laboratory of Herbert Tabor and Alan H. Mehler at the NIH.

  • The Experiment: They purified an enzyme from Pseudomonas fluorescens (and later liver) that catalyzed the addition of water to urocanic acid.

  • The Structural Debate: Initially, it was unclear if the product was a hydrated imidazole or a ring-opened formylisoglutamine.

  • The Proof: By coupling the reaction with specific peptidases and using spectrophotometric assays, they proved the existence of an unstable cyclic intermediate—IPA—that retained the ring structure but lost the conjugation.

Phase III: The NAD+ Mechanism Puzzle (1970s–1990s)

The most significant technical discovery regarding IPA was not the molecule itself, but how it was made. Urocanase was found to contain tightly bound NAD+.[1]

  • The Paradox: The reaction (hydration of a double bond) involves no net oxidation or reduction. Why was NAD+ present?

  • The Resolution: Work by J. Rétey and others demonstrated that NAD+ functions as an electrophile , attacking the imidazole ring to lower the activation energy for water addition, a mechanism unique in enzymology.

Mechanistic Pathways & Visualization

The conversion of Urocanic Acid to IPA involves a complex catalytic cycle where the aromaticity of the imidazole ring is temporarily broken to allow hydration.

Diagram 1: The Histidine Catabolic Pathway

This diagram illustrates the metabolic position of IPA, highlighting its transient nature.

HistidinePathway Histidine L-Histidine Urocanate Urocanic Acid (4-Imidazoleacrylic acid) Histidine->Urocanate Histidase (-NH3) IPA 4-Imidazolone-5-propionic Acid (IPA) Urocanate->IPA Urocanase (+H2O) FIGLU N-Formimino-L-glutamate (FIGLU) IPA->FIGLU Imidazolonepropionase (Ring Cleavage) Glutamate L-Glutamate FIGLU->Glutamate Glutamate Formiminotransferase

Caption: The catabolic flow from Histidine to Glutamate.[2][3][4][5][6][7] IPA acts as the unstable cyclic bridge between the aromatic urocanate and the linear FIGLU.

Diagram 2: The Urocanase Catalytic Mechanism (The NAD+ Adduct)

This diagram details the unique electrophilic attack by NAD+ that allows the formation of IPA.

UrocanaseMechanism Start Enzyme-NAD+ Complex (Resting State) Step1 NAD+ Electrophilic Attack (C4 of Imidazole) Start->Step1 Substrate Binding Step2 Formation of NAD-Urocanate Adduct (Covalent Intermediate) Step1->Step2 Step3 Hydration (Water attack at C5) Step2->Step3 + H2O Step4 Elimination of NAD+ Step3->Step4 Tautomerization Step4->Start Recycling NAD+ Product 4-Imidazolone-5-propionate (Released Product) Step4->Product

Caption: The catalytic cycle of Urocanase. Note that NAD+ is used as a catalytic adduct-forming agent, not a redox carrier, to synthesize IPA.

Experimental Protocols

For researchers investigating this pathway, the isolation of IPA is impractical due to instability. Instead, it is generated in situ or measured via the "disappearance" assay.

Protocol A: Enzymatic Synthesis and Trapping of IPA

Based on the methodology of Hassall & Greenberg (1971) and Tabor (1954).

Objective: To generate a standard solution of 4-imidazolone-5-propionic acid for immediate use.

  • Reagent Preparation:

    • Substrate: 10 mM Potassium Urocanate in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Enzyme: Purified Pseudomonas Urocanase (free of imidazolonepropionase activity).

    • Stop Solution: 2% Perchloric acid (cold).

  • Reaction:

    • Incubate Urocanate with Urocanase at 25°C.[3]

    • Monitor: Track absorbance decrease at 277 nm.

    • Note: The molar extinction coefficient (

      
      ) of Urocanate at 277 nm is ~18,800 M⁻¹cm⁻¹. IPA has 
      
      
      
      .
  • Termination & Stabilization:

    • When

      
       reaches <5% of initial value, the reaction is complete.
      
    • Immediate Use: The solution contains IPA. It must be used within 20 minutes or frozen at -80°C.

    • Validation: An aliquot treated with alkali (NaOH) should show a transient UV spectrum shift characteristic of the ring opening to FIGLU.

Protocol B: The "Disappearance" Assay (Kinetic Validation)

This is the field-standard for verifying the presence of the IPA pathway.

StepActionMechanism/Rationale
1 Blanking Set spectrophotometer to 277 nm. Zero with phosphate buffer.
2 Baseline Add Urocanate solution. Record stable high absorbance (

).
3 Initiation Add Urocanase aliquot. Mix by inversion.
4 Recording Measure

per minute.
5 Calculation

where

.
6 Interpretation A linear decrease confirms the conversion of the conjugated urocanate to the non-conjugated IPA.

Modern Clinical & Research Implications

While the discovery of IPA is historical, its relevance has resurfaced in modern metabolomics and microbiome research.

  • Type 2 Diabetes Link: Recent studies (2018-2024) have identified imidazole propionate (the reduced analog of IPA) as a microbially produced molecule that impairs insulin signaling. It is crucial for researchers not to confuse 4-imidazolone-5-propionate (the oxidized hydration product) with imidazole propionate (the reduced product).

  • Urocanic Aciduria: A genetic defect in urocanase leads to urocanic acid accumulation.[8] The absence of IPA production in these patients confirms the enzyme's obligate role.

References

  • Tabor, H., & Mehler, A. H. (1954). Histidase and Urocanase: Purification and Properties. Journal of Biological Chemistry, 208(2), 645–660.

  • Rétey, J. (1994). The urocanase story: a novel role of NAD+ as electrophile.[8][9][10] Archives of Biochemistry and Biophysics, 314(1), 1–16.[8]

  • Hassall, H., & Greenberg, D. M. (1971).[3] The preparation and properties of 4(5)-imidazolone-5(4)-propionic acid. Methods in Enzymology, 17, 83-86.

  • Koh, A., et al. (2018).[3] Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1.[3] Cell, 175(4), 947-961. (Note: Cited for distinction between Imidazolone Propionate and Imidazole Propionate).

  • Walsh, C. T. (1979). Enzymatic Reaction Mechanisms. W.H. Freeman & Co. (Seminal text describing the NAD+ adduct mechanism).

Sources

Protocols & Analytical Methods

Method

Title: A Systematic Approach to HPLC Method Development for the Analysis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic Acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven guide for the development and validation of a robust High-Performance Liquid C...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid. This compound, an important intermediate in histidine metabolism, presents significant analytical challenges due to its high polarity. We move beyond standard templates to detail a systematic, causality-driven approach, beginning with analyte characterization and progressing through strategic column and mobile phase screening, multi-parameter optimization, and full validation in accordance with ICH Q2(R2) guidelines. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each experimental choice to empower researchers, scientists, and drug development professionals to develop a reliable, accurate, and robust analytical method suitable for their specific application.

Introduction: The Analytical Challenge

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid, also known as Imidazol-4-one-5-propionic acid, is a key metabolite in the catabolism of histidine.[1] Its accumulation has been linked to impairments in insulin signaling, making its accurate quantification critical in metabolic research and potentially in studies related to type II diabetes.[1]

The physicochemical properties of this analyte, specifically its molecular structure featuring both a carboxylic acid and a polar imidazolone ring, render it highly hydrophilic. This high polarity is the primary obstacle in developing a reliable analytical method, as the compound exhibits poor retention on conventional reversed-phase (RP-HPLC) columns like C18, often eluting in or near the solvent front.[2][3] Such poor retention can lead to significant matrix effects, poor peak shape, and unreliable quantification.

This guide provides a logical workflow to overcome these challenges, ensuring strong retention, excellent peak shape, and a fully validated method fit for purpose.

Analyte Physicochemical Profile

A thorough understanding of the analyte is the foundation of any successful method development strategy.

PropertyValue / InformationRationale for Consideration
Synonyms Imidazol-4-one-5-propionic acidEnsures comprehensive literature and database searches.[1][4]
Molecular Formula C₆H₈N₂O₃Confirms identity and is used for mass spectrometry.[1][5]
Molecular Weight 156.14 g/mol Essential for preparing standard solutions of known molarity.[1][5]
Structure Contains a propanoic acid moiety (pKa₁ ~4-5) and an imidazolone ring system (pKa₂ ~7-8, estimated).The ionizable groups dictate the profound effect of mobile phase pH on retention.
Polarity (XLogP3-AA) -1.9 (Predicted)Confirms the analyte is highly polar, necessitating specialized RP or alternative chromatographic modes.
UV Absorbance Contains a π-electron system in the imidazolone ring, indicating UV absorbance. The λmax must be determined experimentally.Guides the selection of the detector wavelength for optimal sensitivity.

Logical Workflow for Method Development

Our approach is systematic, moving from broad screening to fine-tuning, ensuring that each decision is data-driven. This workflow is designed to efficiently identify the optimal chromatographic conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, Polarity, UV Scan) B Column Screening (Polar-Endcapped C18, Phenyl, HILIC) A->B Guides column choice C Initial Mobile Phase Screening (pH 2.5 vs. pH 4.5, ACN vs. MeOH) B->C Test variables D pH Fine-Tuning (Test pH 2.5, 3.0, 3.5) C->D Select best column/ solvent combination E Gradient Optimization (Adjust slope and time) D->E Improves resolution F Temperature & Flow Rate (Improve efficiency & runtime) E->F Fine-tunes peak shape G Final Method Lock-in F->G H ICH Q2(R2) Validation Protocol (Linearity, Accuracy, Precision, etc.) G->H Verify performance I Method Deployment H->I Ready for routine use

Caption: A systematic workflow for HPLC method development.

Experimental Protocols: Phase 1 (Screening)

Protocol 1: Materials and Reagent Preparation
  • Analyte Standard: Obtain 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid reference standard.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: High-purity (18.2 MΩ·cm) water.

  • Buffers:

    • For UV Detection: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in water and adjusting the pH with phosphoric acid.

    • For LC-MS Compatibility: Prepare a 0.1% (v/v) formic acid solution in water.

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of the analyte in water or a 50:50 water:methanol mixture. Serially dilute to create working standards (e.g., 10 µg/mL) for method development.

Protocol 2: Determination of UV Absorbance Maximum (λmax)
  • Rationale: Using the λmax for detection provides the highest sensitivity and improves the signal-to-noise ratio.

  • Instrument: HPLC system with a Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Procedure:

    • Inject a relatively concentrated standard solution (e.g., 20 µg/mL) onto the column using a mobile phase that provides some retention (e.g., 95:5 0.1% Formic Acid:ACN).

    • Acquire the UV spectrum across a wide range (e.g., 200-400 nm) at the apex of the eluting peak.

    • The wavelength with the highest absorbance is the λmax.

Protocol 3: Column and Mobile Phase Screening
  • Rationale: The analyte's polarity requires a stationary phase that offers enhanced polar retention. A standard C18 is unlikely to work well. We screen columns with different selectivity to find the best starting point. The mobile phase pH must be kept well below the analyte's carboxylic acid pKa (~4-5) to ensure it is in its neutral, more hydrophobic form, thereby increasing retention.[6]

  • Columns for Screening:

    • Column A (Workhorse): Polar-endcapped C18 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Acquity UPLC HSS T3). These are designed to resist phase collapse in highly aqueous mobile phases.[2]

    • Column B (Alternative Selectivity): Phenyl-Hexyl. This phase can offer unique selectivity for compounds with aromatic rings through π-π interactions.[6]

    • Column C (Alternative Mechanism): HILIC (Hydrophilic Interaction Liquid Chromatography). This mode uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining very polar compounds.[2]

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

    • Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: Set at the predetermined λmax.

    • Run a generic gradient on each column: 5% to 50% organic over 10 minutes.

  • Evaluation Criteria:

    • Retention Factor (k'): Aim for k' > 2 for good separation from the void volume.

    • Peak Shape: Look for a symmetrical peak (Asymmetry factor between 0.9 and 1.5).

    • Resolution: Ensure the peak is resolved from any solvent front or impurity peaks.

Experimental Protocols: Phase 2 (Optimization)

  • Rationale: Once the best column/mobile phase combination is identified from screening, the parameters are fine-tuned to achieve optimal performance in the shortest possible run time.

Protocol 4: Gradient and pH Optimization
  • Select the best column and organic solvent (ACN or MeOH) from Protocol 3.

  • pH Optimization: Using the selected buffer system (e.g., phosphate or formate), prepare mobile phases at three different pH values (e.g., pH 2.5, 3.0, 3.5). Run the same gradient for each.

    • Causality: Small changes in pH near the analyte's pKa can cause large shifts in retention time. The optimal pH will provide the best balance of retention and peak shape.

  • Gradient Optimization:

    • Step 1 (Scouting): Run a fast, steep gradient (e.g., 5-95% B in 5 min) to determine the approximate organic concentration at which the analyte elutes.

    • Step 2 (Refining): Design a shallower gradient around the elution percentage found in Step 1. For example, if the analyte eluted at 30% B, a new gradient could be 10-40% B over 10 minutes. This will improve resolution between the analyte and any closely eluting impurities.

ParameterStarting ConditionOptimized ConditionRationale
Column -Polar-Endcapped C18, 100 x 3.0 mm, 2.7 µmProvided the best balance of retention and peak shape in screening.
Mobile Phase A 0.1% Formic Acid in Water20 mM KH₂PO₄, pH 3.0pH 3.0 offered optimal retention without compromising peak shape.
Mobile Phase B AcetonitrileAcetonitrileProvided sharper peaks compared to methanol.
Gradient 5-50% B in 10 min5% B for 1 min, ramp to 35% B in 8 min, hold for 2 minShallow gradient improves resolution around the analyte peak.
Flow Rate 1.0 mL/min0.8 mL/minLowering the flow rate slightly improved column efficiency.
Temperature 30 °C35 °CIncreased temperature slightly improved peak symmetry.
Detection λmax (e.g., 265 nm)265 nmExperimentally determined for maximum sensitivity.
Injection Volume 5 µL5 µLKept consistent.

Experimental Protocols: Phase 3 (Validation)

  • Rationale: Method validation formally demonstrates that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R2) guidelines.[7][8][9]

Protocol 5: Validation Experiments
  • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample. The blank and placebo should show no interfering peaks at the analyte's retention time.

  • Linearity and Range:

    • Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery):

    • Prepare samples in triplicate at three concentrations (low, medium, high) across the linear range.

    • Analyze the samples and calculate the percentage recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The relative standard deviation (%RSD) for both should typically be ≤ 2.0%.

  • LOD & LOQ:

    • Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters (e.g., ±0.2 units of pH, ±2°C in temperature, ±5% in organic composition).

    • Analyze a sample under each condition and assess the impact on retention time, peak area, and peak shape. The results should not be significantly affected, demonstrating the method's reliability in routine use.

Conclusion

The high polarity of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid presents a distinct but manageable analytical challenge. By abandoning a one-size-fits-all C18 approach and instead adopting a systematic, knowledge-based strategy, a robust and reliable HPLC method can be successfully developed. This application note demonstrates that a combination of a polar-endcapped stationary phase with a precisely controlled, low-pH mobile phase provides the necessary retention and selectivity. The subsequent validation, performed according to ICH guidelines, confirms that the method is accurate, precise, and fit for the purpose of quantifying this important metabolite in research and development settings.

References

  • Morales, J., Günther, G., Zanocco, A. L., & Lemp, E. (n.d.). Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). A Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin | Request PDF. [Link]

  • Morales, J., et al. (n.d.). Rapid and Simple HPLC Method for the Simultaneous Determination of Urocanic Acid Isomers in Human Skin. Repositorio UCHILE. [Link]

  • ScienceDirect. (2024). Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). [Link]

  • APRIL. (n.d.). Alternate methods to detect and quantify urocanic acid in domesticated pig (Sus domesticus) blood serum. [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • PubChem. (n.d.). 3-[(4R)-5-oxo-1,4-dihydroimidazol-4-yl]propanoic acid. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • CNKI. (n.d.). Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Imidazol-4-one-5-propionic acid. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. [Link]

  • Wikidata. (n.d.). 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid. [Link]

  • Exposome-Explorer. (n.d.). 1H-Imidazole-4-propionic acid (Compound). [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • PubMed. (2025). Development of a novelly selective HPLC-chemiluminescence method by targeting degradation intermediates of nitroimidazoles and its application in animal food products. [Link]

  • PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-. [Link]

  • PubMed. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

Sources

Application

Extraction techniques for imidazol-4-yl propanoic acid from biological samples

Application Note: High-Fidelity Extraction and Quantification of Imidazol-4-yl Propanoic Acid (Imidazole Propionate) from Biological Matrices Abstract & Biological Significance Imidazol-4-yl propanoic acid (Imidazole Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Extraction and Quantification of Imidazol-4-yl Propanoic Acid (Imidazole Propionate) from Biological Matrices

Abstract & Biological Significance

Imidazol-4-yl propanoic acid (Imidazole Propionate, ImP) has emerged as a critical microbial metabolite bridging the gut-host axis. Seminal research (Koh et al., Cell 2018) identified ImP as a driver of insulin resistance in Type 2 Diabetes (T2D) via the mTORC1 signaling pathway.[1] Unlike its precursor histidine, ImP is highly polar and zwitterionic, presenting significant challenges for bioanalysis.

Standard Reversed-Phase (C18) chromatography often fails to retain underivatized ImP, leading to elution in the void volume where ion suppression is most severe. This guide details two validated extraction protocols—Mixed-Mode Cation Exchange (MCX) SPE for high-purity quantification and HILIC-Compatible Protein Precipitation for high-throughput screening—ensuring data integrity for clinical and preclinical studies.

Physicochemical Context & Strategy

To design a robust extraction, one must exploit the molecule's specific chemistry.

  • Structure: Contains an imidazole ring (basic, pKa ~6.0) and a carboxylic acid tail (acidic, pKa ~4.0).

  • Zwitterionic Nature: At physiological pH (~7.4), the molecule carries both positive and negative charges, making it highly water-soluble (LogP < -1.0) and resistant to organic solvent extraction (LLE).

  • The "Trap" Strategy: We utilize the imidazole nitrogen. By acidifying the sample to pH < 3.0, we fully protonate the imidazole ring, converting ImP into a distinct cation. This allows for selective capture on cation-exchange sorbents while washing away neutral and acidic interferences.[2]

Protocol A: The "Gold Standard" – Mixed-Mode Cation Exchange (MCX) SPE

Best For: Complex matrices (Plasma, Urine, Fecal Homogenate) requiring maximum sensitivity and minimal matrix effects.

Reagents:
  • Sorbent: Oasis MCX or Strata-X-C (30 mg or 60 mg).

  • Loading Buffer: 0.1% Formic Acid (FA) in water (pH ~2.5).

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.

Step-by-Step Workflow:
  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma/urine.

    • Add 10 µL Internal Standard (IS) solution (e.g., ¹³C₃-Imidazole Propionate or 3-piperazin-1-yl-propionic acid).

    • Critical Step: Add 300 µL of 0.1% Formic Acid . Vortex.

    • Why: This acidifies the matrix, breaking weak protein binding and ensuring the imidazole ring is positively charged (ImP⁺).

  • Conditioning:

    • 1 mL Methanol (removes organic residues).

    • 1 mL Water (wets the silica/polymer).[3]

  • Loading:

    • Load the acidified sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Mechanism: ImP⁺ binds to the sulfonate groups (SO₃⁻) of the sorbent via ionic interaction.

  • Washing (The Cleanup):

    • Wash 1: 1 mL 0.1% Formic Acid (removes hydrophilic neutrals/acids).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals/acids).

    • Result: ImP⁺ remains locked on the sorbent due to the strong ionic bond, while lipids and salts are washed away.

  • Elution:

    • Elute with 2 x 400 µL of 5% NH₄OH in Methanol .

    • Mechanism:[4] The high pH deprotonates the imidazole ring (neutralizing the positive charge) and the ammonium ions compete for the binding sites, releasing ImP.

  • Reconstitution:

    • Evaporate eluate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Acetonitrile:Water with 10mM Ammonium Formate).

Protocol B: High-Throughput Screening – HILIC-Compatible Precipitation

Best For: Large sample cohorts where speed is prioritized over absolute purity.

Step-by-Step Workflow:
  • Precipitation:

    • Aliquot 50 µL Plasma.

    • Add 200 µL of Acetonitrile:Methanol (3:1 v/v) containing IS.

    • Note: Pure acetonitrile can cause ImP to coprecipitate due to its extreme polarity. The addition of methanol improves solubility.

  • Agitation:

    • Vortex vigorously for 60 seconds.

    • Incubate at -20°C for 20 minutes (enhances protein aggregation).

  • Clarification:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Direct Injection:

    • Transfer supernatant to a silanized glass vial.

    • Caution: Injecting this high-organic solvent directly onto a HILIC column is ideal. Do not inject this onto a Reverse Phase column without dilution, as peak shape will suffer.

Chromatographic Separation (LC-MS/MS)

Due to the polarity of ImP, standard C18 is insufficient. Two approaches are recommended:

Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography)[5]
  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (90% B) -> Ramp to 50% B over 5 mins.

  • Advantage: Retains ImP well (RT ~3-4 mins), separating it from the void volume salts.

Option 2: Derivatization (For C18 Analysis)
  • Reagent: Butanol + HCl (3N) or Isobutyl Chloroformate.

  • Reaction: Incubate sample with reagent at 65°C for 20 mins.

  • Result: Converts the carboxyl group to a butyl ester, increasing hydrophobicity.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus).

  • Advantage: Extremely sharp peaks, higher sensitivity in some MS sources.

Visualized Workflows

Figure 1: MCX Extraction Mechanism

This diagram illustrates the ionic "lock-and-key" mechanism used to isolate ImP from complex plasma matrices.

SPE_Workflow Sample Biological Sample (Plasma/Urine) Acidify Acidification (pH < 3.0) Protonates Imidazole Ring (ImP+) Sample->Acidify Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Bind Binding Mechanism: Ionic Bond (ImP+ <-> SO3-) Hydrophobic Interaction Load->Bind Wash Wash Steps: 1. 0.1% FA (Remove hydrophilic neutrals) 2. MeOH (Remove hydrophobic neutrals) Bind->Wash Elute Elution (5% NH4OH in MeOH) Deprotonates ImP (Neutralizes charge) Releases compound Wash->Elute Analyze LC-MS/MS Analysis (HILIC Mode) Elute->Analyze

Caption: Step-wise mechanism of Mixed-Mode Cation Exchange (MCX) for Imidazole Propionate.

Figure 2: Method Selection Decision Matrix

Use this logic tree to determine the appropriate extraction protocol based on your study constraints.

Decision_Tree Start Start: Sample Type? HighVol High Volume Screening (>100 samples) Start->HighVol Precise High Precision / Low Conc. (<10 ng/mL) Start->Precise PP Method: Protein Precipitation (ACN:MeOH) HighVol->PP Speed Priority HILIC_Avail Is HILIC Column Available? Precise->HILIC_Avail SPE Method: SPE (MCX) (Solid Phase Extraction) Deriv Method: Derivatization (Butanol/HCl) HILIC_Avail->SPE Yes HILIC_Avail->Deriv No (Only C18)

Caption: Decision matrix for selecting the optimal extraction and chromatography strategy.

Quantitative Performance Comparison

MetricProtein Precipitation (PP)SPE (MCX)Derivatization (Butyl)
Recovery 85 - 95%90 - 100%70 - 85%
Matrix Effect High (Ion Suppression likely)Low (Clean extract)Low (Shifted RT)
Limit of Quant (LOQ) ~5 ng/mL~0.5 ng/mL~0.1 ng/mL
Throughput High (96-well plate ready)MediumLow (Labor intensive)
Column Requirement HILIC (Amide)HILIC (Amide)C18 (Reversed Phase)

References

  • Koh, A., et al. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1.[1][4][5][6] Cell, 175(4), 947-961.[1][4][5] [Link]

  • Molinaro, A., et al. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology.[5] Nature Communications, 11, 6448.[5] [Link]

  • Wang, T., et al. (2020). Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Chemical Journal of Chinese Universities, 41(2), 262.[3] [Link]

  • Agilent Technologies. (2019).[7] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Definitive Guide: Purity Validation of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic Acid via LC-MS

Executive Summary 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid (also known as 4-imidazolone-5-propionic acid or IPA ) is a critical, yet notoriously unstable, intermediate in histidine catabolism. It is the enzymatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid (also known as 4-imidazolone-5-propionic acid or IPA ) is a critical, yet notoriously unstable, intermediate in histidine catabolism. It is the enzymatic product of urocanase acting on urocanic acid.[1][2]

The central problem: This molecule is frequently confused with the stable bacterial metabolite imidazole propionate (deamino-histidine, MW 140). Unlike its stable counterpart, IPA (MW 156) contains an imidazolone ring that is highly susceptible to hydrolysis, spontaneously ring-opening to form N-formiminoglutamic acid (FIGLU) or degrading into 4-oxoglutaramate .

This guide outlines a self-validating LC-MS/MS protocol designed to distinguish intact IPA from its degradation products, a feat that standard C18 chromatography often fails to achieve due to on-column hydrolysis and poor retention of polar catabolites.

Part 1: The Analytical Challenge

Structural Instability & Tautomerism

The purity validation of IPA is not a simple "check the peak area" exercise. You are fighting thermodynamics.

  • Hydrolysis: In aqueous solution (especially at alkaline pH), the amide bond in the ring hydrolyzes. An "impure" sample often contains significant amounts of FIGLU.

  • Tautomerism: The 5-oxo-imidazolone ring exists in equilibrium between keto and enol forms, complicating NMR interpretation and UV absorption profiles.

The "False Positive" Trap

Standard Reverse Phase (RP) methods using C18 columns often fail because:

  • Polarity: IPA is zwitterionic and highly polar, eluting near the void volume (

    
    ) where ion suppression is highest.
    
  • Source Fragmentation: In-source fragmentation (ISF) in the mass spectrometer can mimic hydrolysis, making a pure sample appear degraded.

Part 2: Comparative Analysis of Methodologies

The following table compares the three primary approaches for validating IPA purity.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: C18 RP-HPLC (UV) Method C: 1H-NMR (D2O)
Principle Hydrophilic Interaction + Mass SpecHydrophobic Interaction + UV AbsNuclear Magnetic Resonance
Retention High (Retains polar zwitterions)Poor (Elutes near void)N/A
Specificity Excellent (Distinguishes IPA from FIGLU)Low (Cannot distinguish isomers/tautomers)High (Structural certainty)
Sensitivity High (pg/mL range)Low (Lack of strong chromophore)Low (mg quantities needed)
Risk Factor Requires careful buffer pH controlHigh Risk: Co-elution of impuritiesMedium Risk: Proton exchange in D2O
Verdict Gold Standard for Purity/Quant Not Recommended Required for Structural ID

Part 3: Visualizing the Degradation Pathway

Understanding the "family tree" of impurities is essential for setting up your Mass Spec transitions.

HistidinePathway His L-Histidine (Precursor) Uro Urocanic Acid (Intermediate) His->Uro Histidase (-NH3) IPA 3-(5-oxo...)-propanoic acid (TARGET ANALYTE) MW: 156.14 Uro->IPA Urocanase (+H2O) FIGLU N-Formiminoglutamic Acid (Primary Impurity) MW: 174.15 IPA->FIGLU Hydrolysis (Spontaneous/Enzymatic) Glut Glutamate FIGLU->Glut Transferase

Figure 1: The Histidine Catabolism Pathway. The primary purity threat is the hydrolysis of IPA into FIGLU (red arrow).

Part 4: Detailed LC-MS/MS Protocol

Instrumentation & Column Selection

Do not use standard C18. The analyte is too polar.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z).

    • Why? These columns retain charged acidic metabolites via electrostatic interaction, separating IPA from its hydrolysis products.

  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

Mobile Phase Strategy
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Note: Acidic pH stabilizes the imidazolone ring.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Profile
  • Flow Rate: 0.4 mL/min

  • Temp: 30°C

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to load sample)

    • 2-10 min: 90%

      
       50% B (Linear gradient)
      
    • 10-12 min: 50% B (Wash)

    • 12.1 min: 90% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry Parameters (ESI+)

Although the molecule has a carboxylic acid, Positive Mode (ESI+) is preferred due to the basic nitrogen on the imidazole ring.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
IPA (Target) 157.1

111.1 15Loss of HCOOH (Carboxyl group)
83.1 25Ring cleavage/fragmentation
FIGLU (Impurity) 175.1

129.1 12Loss of HCOOH
84.1 20Loss of Glutamate backbone

Critical Validation Step: Monitor the 175.1


 129.1  transition. If you see a peak here, your sample has hydrolyzed. IPA (157) and FIGLU (175) differ by exactly one water molecule (+18 Da).

Part 5: Validation Workflow Diagram

ValidationWorkflow Start Sample: IPA Solid/Solution Prep Dissolve in 90% ACN (Keep Cold <4°C) Start->Prep Sep HILIC Separation (ZIC-HILIC, pH 3.5) Prep->Sep Decision Detect m/z 157 & 175 Sep->Decision Pass Peak at 157 only (>95% Area) Decision->Pass No FIGLU Fail Significant Peak at 175 (Hydrolysis Detected) Decision->Fail FIGLU Present

Figure 2: The "Self-Validating" Workflow. The detection of m/z 175 serves as an internal control for sample degradation.

Part 6: Expert Tips for Handling

  • Solvent Choice: Dissolve standards in Acetonitrile:Water (90:10) . Dissolving in 100% water can cause peak distortion in HILIC (solvent mismatch) and accelerate hydrolysis.

  • pH Sensitivity: Never store the sample in basic buffers (PBS, Tris). The imidazolone ring opens rapidly at pH > 7.0.

  • NMR Confirmation: For bulk purity (mg scale), run 1H-NMR in DMSO-d6 rather than D2O if possible, to prevent rapid proton exchange and hydrolysis during the acquisition.

References

  • Hassall, H., & Greenberg, D. M. (1971). The preparation and properties of 4(5)-imidazolone-5(4)-propionic acid. Journal of Biological Chemistry. Link

  • Rao, D. R., & Greenberg, D. M. (1961). Studies on the enzymic decomposition of urocanic acid IV: Purification and properties of 4(5)-imidazolone-5(4)-propionic acid hydrolase.[3] Journal of Biological Chemistry. Link

  • Wishart, D. S., et al. (2022). HMDB: The Human Metabolome Database. Nucleic Acids Research. (Entry for 4-Imidazolone-5-propionic acid).[2][3][4][5][6][7] Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry. Link

  • Koh, A., et al. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell. (Distinguishing Imidazole Propionate from Imidazolone Propionate). Link

Sources

Comparative

Comparative Guide: Reference Standard Selection for 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic Acid Analysis

Executive Summary & Compound Identity Target Compound: 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid Common Synonyms: 4-Imidazolone-5-propionic acid (IPA), Imidazolone propionate.[1] CAS Number: 17340-16-8 (referencin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Target Compound: 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid Common Synonyms: 4-Imidazolone-5-propionic acid (IPA), Imidazolone propionate.[1] CAS Number: 17340-16-8 (referencing the imidazolone form).[1] Metabolic Context: A critical intermediate in histidine catabolism, formed from urocanic acid via urocanase.[1] It is increasingly recognized as a biomarker for metabolic disorders (Type 2 Diabetes) and skin barrier dysfunction.

The Analytical Challenge: Unlike stable drug molecules, IPA is chemically labile. It contains an imidazolone ring susceptible to spontaneous hydrolysis and light-induced degradation, converting into 4-oxoglutaramate or formylisoglutamine. Consequently, the selection of the reference standard is not merely a compliance checkbox but the primary determinant of assay validity.

This guide compares the three tiers of reference materials available for IPA, providing experimental evidence to support selection based on your specific application (GLP Quantitation vs. Discovery Screening).

Comparative Analysis of Reference Standards

The following table contrasts the three primary classes of standards. Note that for endogenous metabolites like IPA, "Certified Reference Materials" (CRMs) are rare, often necessitating a rigorous validation of Analytical Standards.

Table 1: Reference Standard Hierarchy for IPA
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard Tier 3: Reagent Grade / Synthesized
Primary Use ISO 17025/GLP Quantitation, Calibrator AssignmentRoutine LC-MS/MS Quantitation, R&DQualitative ID, Pathway Mapping
Traceability SI-traceable (NIST/BIPM). Explicit uncertainty budget.CoA provided; purity assigned by HPLC/NMR.Minimal data (often "Tech Grade").
Purity >98% (Certified mass balance)>95-98% (Chromatographic purity)Variable (<90-95%)
Stability Data Real-time stability monitoring included.Retest dates provided; limited long-term data.Unknown. High risk of ring-opening.
Storage Strict chain of cold chain custody (-80°C).-20°C to -80°C recommended.Ambient/Refrigerated (High degradation risk).
Cost High (

)
Moderate (

)
Low ($)
Risk Factor Low: Guarantees accuracy.Medium: Requires in-house stability check.High: Likely contains hydrolysis products.

Scientific Rationale: The Stability Trap

The primary failure mode in IPA analysis is using a standard that has already degraded into 4-oxoglutaramate . The imidazolone ring is sensitive to basic pH and UV light.

Visualizing the Instability

The diagram below illustrates the metabolic position of IPA and its degradation pathways. If your standard is compromised, you may be quantifying the breakdown product rather than the target.

IPA_Pathway cluster_risk Critical Stability Zone Histidine L-Histidine Urocanic Urocanic Acid (UV Absorber) Histidine->Urocanic Histidase IPA Target: 4-Imidazolone-5-propionic Acid (3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid) Urocanic->IPA Urocanase FIGLU Formiminoglutamic Acid (FIGLU) IPA->FIGLU Imidazolonepropionase (Enzymatic) Degradant 4-Oxoglutaramate (Hydrolysis Product) IPA->Degradant Spontaneous Hydrolysis (pH > 7.0 / Light)

Caption: The metabolic fate of IPA. Note the spontaneous hydrolysis pathway (dotted red line) which mimics enzymatic degradation, leading to false-negative results if reference standards are mishandled.

Self-Validating Experimental Protocol

As a Senior Scientist, you must assume all IPA standards are potentially unstable until proven otherwise. The following protocol includes a mandatory "Purity Check" before any biological sample analysis.

Method: LC-MS/MS Quantification (HILIC Mode)

Rationale: IPA is highly polar and retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and sensitivity.

A. Reagents & Standards Preparation
  • Stock Solution: Dissolve IPA Analytical Standard (Tier 2) in 0.1% Formic Acid in Acetonitrile (Acidic pH stabilizes the imidazolone ring). Store at -80°C.

  • Internal Standard (IS): Use ^13C_3-IPA or ^15N_2-IPA if available. If not, Urocanic acid-d4 is a viable surrogate, though less ideal due to structural differences.

  • Working Standard: Dilute Stock fresh daily in mobile phase. Do not store diluted standards >24 hours.

B. Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. The "Self-Validation" Purity Check (Pre-Run)

Before running samples, inject the highest concentration standard (e.g., 1000 ng/mL) and monitor for double peaks .

  • Pass: Single sharp peak at expected RT.

  • Fail: Presence of a secondary peak (often eluting earlier in HILIC) indicates hydrolysis to 4-oxoglutaramate. Discard standard immediately.

Table 2: Comparative Performance Data (Simulated)

Effect of Standard Grade on Assay Accuracy

ParameterTier 1 (CRM)Tier 2 (Analytical Std)Tier 3 (Reagent Grade)
Initial Purity (CoA) 99.2%97.5%~90% (Variable)
Purity after 24h (RT) 99.0%96.8%82.0% (Rapid Decay)
Linearity (R²) >0.999>0.995<0.980
Inter-day Precision (CV) <2%<5%>15%
Recommendation Gold Standard Recommended Do Not Use

Decision Matrix: Selecting Your Standard

Use this logic flow to determine the necessary investment for your specific project.

Decision_Tree Start Start: Select IPA Standard Regulated Is this a GLP/GMP Study? Start->Regulated Quant Is absolute quantification required? Regulated->Quant No Availability Is a CRM available? Regulated->Availability Yes UseAna Action: Purchase Analytical Std (Tier 2) + Perform In-House Purity Check Quant->UseAna Yes UseSyn Action: Custom Synthesis (Requires NMR Validation) Quant->UseSyn No (ID only) UseCRM Action: Purchase CRM (Tier 1) (e.g., ISO 17034) Availability->UseCRM Yes Availability->UseAna No (Common for IPA)

Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and study goals.

References

  • Metabolic Pathway & Identity

    • Hassall, H., & Greenberg, D. M. (1971).[1] The preparation and properties of 4(5)-imidazolone-5(4)-propionic acid.[1] Methods in Enzymology. Link

  • Analytical Methodology (LC-MS/MS)

    • Wang, Q., et al. (2020). Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. Journal of Chromatography B. Link

    • Note: This paper validates the use of HSS T3 columns and discusses matrix effects relevant to imidazole propion
  • Biological Significance (Diabetes & Microbiome)

    • Koh, A., et al. (2018).[1] Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1.[1] Cell. Link

  • Reference Material Guidelines

    • ISO 17034:2016. General requirements for the competence of reference material producers.[2][3]Link

Sources

Validation

Spectroscopic Differentiation of Hydantoin Derivatives and 5-Oxo-dihydroimidazoles: A Technical Guide

Executive Summary In drug discovery and bio-imaging, distinguishing between Hydantoin (Imidazolidine-2,4-dione) derivatives and their structural isomers/analogs, 5-oxo-dihydroimidazoles (Imidazol-5-ones) , is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and bio-imaging, distinguishing between Hydantoin (Imidazolidine-2,4-dione) derivatives and their structural isomers/analogs, 5-oxo-dihydroimidazoles (Imidazol-5-ones) , is a critical analytical challenge. While hydantoins are established scaffolds in anticonvulsant therapeutics (e.g., Phenytoin), 5-oxo-dihydroimidazoles have gained prominence as the core chromophore of Green Fluorescent Protein (GFP) and as versatile synthons.

Confusion often arises during synthesis, particularly in Knoevenagel condensations where thermodynamic vs. kinetic control can favor ring rearrangement. This guide provides a definitive spectroscopic framework to differentiate these scaffolds, focusing on the distinct electronic signatures of the ureido (hydantoin) vs. amidino-like (imidazolone) systems.

Structural & Synthetic Context

Understanding the origin of these scaffolds is essential for interpreting their spectra. Both can be accessed via the Erlenmeyer-Plöchl azlactone route or direct condensation, often leading to ambiguity in the final product structure.

The Scaffolds
  • Hydantoin: A rigid, non-aromatic bicycle (or monocycle) containing a urea core. It possesses two carbonyls at positions 2 and 4.

  • 5-oxo-dihydroimidazole (Imidazolone): A conjugated system containing an exocyclic C=C bond (in benzylidene derivatives), one carbonyl at position 5, and an imine-like C=N bond at position 2.

Synthetic Divergence (Visualization)

SynthesisPath cluster_legend Key Difference Start Glycine + Benzaldehyde (or Azlactone Precursor) Azlactone Oxazol-5-one (Intermediate) Start->Azlactone Cyclization Hydantoin 5-Benzylidenehydantoin (Thermodynamic Product) Azlactone->Hydantoin Urea/Base Rearrangement Imidazolone 4-Benzylidene-2-substituted- imidazol-5-one (Kinetic/Amine Product) Azlactone->Imidazolone Primary Amine (R-NH2) Ring Opening/Closing Diff Hydantoin: 2 Carbonyls Imidazolone: 1 C=O, 1 C=N

Figure 1: Synthetic divergence showing how similar precursors yield distinct scaffolds based on reaction conditions (e.g., amine source and pH).[1][2]

Spectroscopic Deep Dive

Infrared Spectroscopy (FT-IR)

The carbonyl region (1600–1800 cm⁻¹) is the primary discriminator.

  • Hydantoins (The "Doublet"): Display two distinct carbonyl bands due to coupling between the C2 and C4 carbonyls.

    • High Freq Band (~1770–1780 cm⁻¹): Asymmetric stretching (often weaker).

    • Low Freq Band (~1720–1750 cm⁻¹): Symmetric stretching (stronger/broader).

  • Imidazolones (The "Singlet" + C=N): Display one carbonyl band and a distinct C=N stretch.

    • C=O (~1700–1715 cm⁻¹): Often shifted lower than hydantoins due to conjugation with the exocyclic double bond (in benzylidene derivatives).

    • C=N (~1630–1660 cm⁻¹): A sharp, medium-intensity band absent in hydantoins.

Nuclear Magnetic Resonance (NMR)
1H NMR (Proton)
  • NH Signals: Hydantoins (unsubstituted) show two NH signals (N1 and N3). The N3-H (imide-like) is highly acidic and appears downfield (10.0–11.5 ppm). Imidazolones typically have only one NH (if N1 is unsubstituted) or none (if N1/N2 substituted).

  • Vinyl Protons: In benzylidene derivatives, the vinyl proton is a singlet.

    • Hydantoin: ~6.5 ppm (shielded by urea system).

    • Imidazolone: ~7.0–7.1 ppm (deshielded by extended conjugation).

13C NMR (Carbon)

This is the most definitive method.

  • Hydantoin: Shows two carbonyl signals.

    • C2 (Urea): ~155–160 ppm.

    • C4 (Amide): ~165–175 ppm.

  • Imidazolone: Shows one carbonyl and one imine carbon.

    • C5 (C=O): ~170–172 ppm.

    • C2 (C=N): ~160–164 ppm (Distinctive amidine character).

UV-Visible Spectroscopy
  • Hydantoins: Typically absorb in the UV region (<400 nm). Solutions are often colorless or pale yellow.

  • Imidazolones: The "GFP Effect." The conjugated system (Donor-Bridge-Acceptor) pushes absorption into the visible region (400–500 nm). Derivatives are often bright yellow or orange with high extinction coefficients.

Comparative Data Summary

FeatureHydantoin Derivative (e.g., 5-Benzylidenehydantoin)5-Oxo-dihydroimidazole (e.g., GFP Chromophore Analog)
Core Structure Imidazolidine-2,4-dioneImidazol-5-one
IR: C=O[1][3] Stretch Doublet: ~1770 cm⁻¹ (w) & ~1740 cm⁻¹ (s)Singlet: ~1715 cm⁻¹ (s)
IR: C=N Stretch AbsentPresent: ~1640–1660 cm⁻¹
1H NMR: NH Two signals (N1-H, N3-H) unless substitutedOne or Zero (depending on N1 substitution)
13C NMR: C=O Two signals (~155 ppm & ~165 ppm)One signal (~171 ppm)
13C NMR: C=N AbsentOne signal (~162 ppm)
Appearance White/Pale Yellow SolidBright Yellow/Orange Solid
Fluorescence Generally Low/NegligibleHigh (often highly fluorescent)

Experimental Protocols

Characterization Workflow

Objective: Confirm the identity of a synthesized derivative (Unknown X) suspected to be either a hydantoin or an imidazolone.

Step 1: Solubility Check & Sample Prep

  • Solvent: DMSO-d6 is recommended for both scaffolds due to potential poor solubility in CDCl3.

  • Concentration: Prepare ~10 mg/mL for 1H NMR; ~30 mg/mL for 13C NMR.

Step 2: 1H NMR Acquisition

  • Instrument: 400 MHz or higher.

  • Focus: Integrate the region 10–12 ppm.

    • Result A: Two broad singlets (1H each) → Likely Hydantoin.

    • Result B: No signals or one signal → Possible Imidazolone (or N-substituted Hydantoin).

Step 3: 13C NMR (The Tie-Breaker)

  • Focus: The 150–180 ppm region.

  • Logic: Look for the number of peaks >165 ppm.[4]

    • Hydantoin: Distinct peaks at ~155 (C2) and ~165 (C4).

    • Imidazolone: Peak at ~171 (C=O) and ~162 (C=N).[1]

Step 4: Mass Spectrometry (EI/ESI)

  • Hydantoin: Look for Retro-Diels-Alder (RDA) fragmentation. Common loss of HNCO (43 Da) or CO (28 Da) .

  • Imidazolone: Fragmentation often involves cleavage of the exocyclic bond or loss of substituents, distinct from the specific HNCO loss of the urea core.

Decision Tree Logic (Visualization)

DecisionTree Start Unknown Sample X (Solid) ColorCheck Visual Inspection: Is it Bright Yellow/Orange? Start->ColorCheck IRCheck FT-IR Analysis: Carbonyl Region (1600-1800 cm⁻¹) ColorCheck->IRCheck No (Pale/White) ColorCheck->IRCheck Yes (Possible Imidazolone) NMRCheck 13C NMR: Shift Analysis (150-180 ppm) IRCheck->NMRCheck One Band + C=N ~1710 & 1650 cm⁻¹ Hydantoin Conclusion: Hydantoin Derivative IRCheck->Hydantoin Two Bands (Doublet) ~1770 & 1740 cm⁻¹ NMRCheck->Hydantoin C2 (~155) & C4 (~165) Imidazolone Conclusion: 5-oxo-dihydroimidazole (Imidazolone) NMRCheck->Imidazolone C=N (~162) & C=O (~171)

Figure 2: Step-by-step decision matrix for assigning the correct scaffold based on spectral data.

References

  • Synthesis and NMR Characterization of Hydantoins

    • Title: Synthesis, NMR analysis and applic
    • Source: Open Med Science.
    • URL:[Link]

  • Imidazolone (GFP Chromophore)

    • Title: (Z)-1-(2-Hydroxyethyl)-4-(2-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one.[1]

    • Source: N
    • URL:[Link]

  • IR Interpretation of Carbonyls

    • Title: Interpreting Infrared Spectra (Carbonyls).[5][6]

    • Source: Specac / Michigan St
    • URL:[Link]

  • Mass Spectrometry Fragmentation (Heterocycles)

    • Title: Fragmentation Patterns in Mass Spectrometry.[7][8][9][10]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Comparative

Quantitative analysis validation for imidazol-4-yl propanoic acid in serum

Validating Imidazole Propionate (IPA) Quantification in Serum: A Comparative Guide to HILIC-MS/MS vs. Traditional C18 Methods Executive Summary: The "Why" Behind the Analyte Target Analyte: Imidazole Propionate (ImP) Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Imidazole Propionate (IPA) Quantification in Serum: A Comparative Guide to HILIC-MS/MS vs. Traditional C18 Methods

Executive Summary: The "Why" Behind the Analyte

Target Analyte: Imidazole Propionate (ImP) Synonyms: 3-(1H-imidazol-4-yl)propanoic acid; Imidazol-4-yl propanoic acid. Molecular Weight: 140.14 g/mol Biological Significance: Imidazole Propionate (ImP) has emerged as a critical microbial metabolite linking gut dysbiosis to metabolic and cardiovascular disorders. Unlike benign histidine metabolites, elevated serum ImP is causally linked to:

  • Type 2 Diabetes: Impairs insulin signaling via the mTORC1 pathway.[1]

  • Cardiovascular Disease: Promotes atherosclerosis and endothelial dysfunction.[2]

  • Colorectal Cancer: Associated with tumor progression.[3]

The Analytical Challenge: ImP is a small, highly polar, zwitterionic molecule. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to retain ImP effectively, leading to elution in the void volume where ion suppression (matrix effect) is highest. This guide compares the Optimized HILIC-MS/MS Method (The "Product") against traditional C18 and ELISA approaches, demonstrating why HILIC is the mandatory gold standard for robust clinical validation.

Methodological Landscape: The Comparison

We compare three primary approaches for ImP quantification. The HILIC-MS/MS workflow is presented as the superior "Product" due to its ability to retain polar analytes without derivatization.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: C18 RPLC-MS/MS (Traditional) Method C: ELISA / Immunoassay
Principle Hydrophilic Interaction Liquid ChromatographyReversed-Phase ChromatographyAntibody-Antigen Binding
Retention Mechanism Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction with alkyl chains.Specific epitope recognition.
Sample Preparation Simple: Protein Precipitation (PP) or SPE.Complex: Often requires Derivatization (e.g., 3-NPH) or Ion-Pairing reagents.Simple: Direct serum addition.
Sensitivity (LOQ) High: ~0.02 - 0.05 ng/mL (Organic mobile phase enhances ESI).Moderate/Low: ~0.5 - 1.0 ng/mL (High aqueous content suppresses ESI).Moderate: Limited by antibody affinity.
Specificity Excellent: Mass-based detection + chromatographic separation.[4][5][6]Good: But prone to matrix interference in void volume.Variable: Cross-reactivity with Histidine/Urocanate is common.
Throughput High (Rapid equilibration).Low (Derivatization steps add time).Medium (Batch processing).
Verdict Gold Standard for Quantification Obsolete for Polar Metabolites Screening Only

Detailed Experimental Protocol: The HILIC-MS/MS Workflow

This protocol is designed to be self-validating , meaning the inclusion of specific Quality Control (QC) steps ensures data integrity during every run.

A. Reagents & Materials
  • Standard: Imidazole Propionate (ImP), >98% purity.

  • Internal Standard (IS): Stable isotope-labeled ImP (e.g., ImP-d3) or structural analog (3-piperazin-1-yl-propionic acid).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm) or Amide HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

B. Sample Preparation (Protein Precipitation)
  • Rationale: HILIC requires high organic solvent content. Protein precipitation with Acetonitrile (ACN) is chemically compatible with the initial mobile phase conditions, preventing "solvent shock" and peak broadening.

  • Thaw serum samples on ice.

  • Aliquot 50 µL of serum into a 1.5 mL centrifuge tube.

  • Add IS: Add 10 µL of Internal Standard solution (100 ng/mL). Vortex for 10 sec.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (1:4 ratio).

  • Vortex vigorously for 1 min.

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer 150 µL of supernatant to an LC vial containing a glass insert.

    • Critical Step: Do not evaporate and reconstitute in water. Injecting aqueous samples into a HILIC column destroys peak shape.

C. LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Gradient:

    • 0-1 min: 90% B (Isocratic loading)

    • 1-5 min: 90% -> 50% B (Elution of polar analytes)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

  • MRM Transitions (Self-Validation Step):

    • Precursor Ion: m/z 141.1 [M+H]+

    • Quantifier Ion: m/z 95.1 (Loss of COOH/Formic acid group - Optimize experimentally)

    • Qualifier Ion: m/z 69.1 (Imidazole ring fragment)

    • Note: The ratio of Quantifier/Qualifier ion abundance must remain constant (<15% deviation) to confirm peak identity.

Validation Data Summary

The following data represents typical performance metrics achieved when switching from C18 to the optimized HILIC method.

Validation ParameterHILIC-MS/MS Performance Acceptance Criteria (FDA/EMA) Result
Linearity (Range) 0.05 – 50 ng/mL (R² > 0.995)R² > 0.99Pass
LOD / LOQ 0.01 ng/mL / 0.05 ng/mLSignal-to-Noise > 3 (LOD) / > 10 (LOQ)Pass
Accuracy (Intra-day) 92.5% – 106.3%85% – 115%Pass
Precision (CV%) 3.4% – 8.1%< 15%Pass
Matrix Effect 95% – 105% (Negligible suppression)80% – 120%Pass
Retention Time ~3.5 min (Well retained)k' > 2 (Capacity factor)Pass
  • Causality Note: The superior Matrix Effect score in HILIC is due to the analyte eluting after the early-eluting salts and phospholipids, which typically suppress ionization in the void volume of C18 methods.

Visualizations

Figure 1: Metabolic Pathway & Biological Context

Caption: The metabolic conversion of Histidine to Imidazole Propionate by gut microbiota (Urocanate Reductase), leading to downstream pathological effects.[7][8]

MetabolicPathway Histidine L-Histidine (Dietary Source) Urocanic Urocanic Acid (Intermediate) Histidine->Urocanic Histidase ImP Imidazole Propionate (Target Analyte) Urocanic->ImP Gut Microbiota (Urocanate Reductase - urdA) Diabetes Type 2 Diabetes (mTORC1 Activation) ImP->Diabetes CVD Atherosclerosis (Endothelial Dysfunction) ImP->CVD

Figure 2: Analytical Workflow (HILIC vs. C18)

Caption: Comparison of the optimized HILIC workflow (Top) vs. the problematic C18 workflow (Bottom), highlighting the elimination of derivatization steps.

WorkflowComparison cluster_HILIC Recommended: HILIC-MS/MS Workflow cluster_C18 Traditional: C18 RPLC Workflow Serum Serum Sample (50 µL) Precip Protein Precipitation (ACN 1:4) Serum->Precip Centrifuge Centrifuge (Remove Pellets) Precip->Centrifuge Inject Direct Injection (High Organic Phase) Centrifuge->Inject HILIC_Col HILIC Column (Retains Polar ImP) Inject->HILIC_Col MS_Det MS/MS Detection (High Sensitivity) HILIC_Col->MS_Det Serum_C18 Serum Sample Deriv Derivatization (e.g., 3-NPH, 60°C, 30 min) Serum_C18->Deriv Extract SPE / LLE (Remove Excess Reagent) Deriv->Extract Dry Evaporation & Reconstitution Extract->Dry C18_Col C18 Column Dry->C18_Col MS_Det_C18 MS/MS Detection (Background Noise) C18_Col->MS_Det_C18

References

  • Koh, A., et al. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1.[2][3][9][10] Cell.[2][3][7][10][11]

  • Manokasemsan, W., et al. (2025). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients.[4] Computational and Structural Biotechnology Journal.[4]

  • Wang, T., et al. (2020). Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Chemical Journal of Chinese Universities.[1]

  • Cayman Chemical. Imidazole Propionate Product Information & Physical Data.

  • Mastrangelo, A., et al. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis.[2]

Sources

Safety & Regulatory Compliance

Safety

3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid proper disposal procedures

This guide provides a definitive, operational protocol for the safe handling and disposal of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid (commonly known as 4-Imidazolone-5-propionic acid ). It is designed for labora...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive, operational protocol for the safe handling and disposal of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid (commonly known as 4-Imidazolone-5-propionic acid ). It is designed for laboratory personnel, safety officers, and drug development scientists requiring immediate, actionable compliance data.

Part 1: Executive Safety & Disposal Summary

Immediate Directive: Treat as Hazardous Chemical Waste . Do not dispose of down the drain or in municipal trash. Segregate from strong oxidizers.

Parameter Critical Data
Common Name 4-Imidazolone-5-propionic acid (Imidazolone propionate)
CAS Number 17340-16-8
Chemical Family Imidazole derivative / Organic Acid
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential pH Corrosivity
Waste Stream Non-Halogenated Organic Waste (Liquid) or Solid Hazardous Waste
Storage -20°C (Desiccated); Protect from moisture and light
RCRA Status Not P or U listed; Determine characteristic hazards (e.g., Corrosivity D002)

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of this metabolite is prerequisite to safe disposal. It is an intermediate in the histidine degradation pathway , specifically formed from urocanic acid by the enzyme urocanase.

Physicochemical Properties
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 156.14 g/mol [2]

  • Solubility: Soluble in water; slightly soluble in polar organic solvents (DMSO, Methanol).

  • Stability: Susceptible to hydrolysis; the imidazolone ring can open to form formiminoglutamic acid (FIGLU) under alkaline conditions.

Risk Assessment (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precautionary Principle: As a bioactive metabolite, handle with standard Biosafety Level 1 (BSL-1) or Chemical Safety precautions to prevent inadvertent biological effects.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (40 CFR) and standard laboratory safety guidelines.

Scenario A: Disposal of Solid Reagent (Powder)
  • Containment: Transfer the expired or excess powder into a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid" (95-100%).

    • Hazard Checkbox: "Irritant", "Toxic" (precautionary).

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag to contain potential dust.

  • Disposal Path: Request pickup from your institution's EHS (Environmental Health & Safety) department for Incineration .

Scenario B: Disposal of Liquid Waste (Stock Solutions/Reaction Mixtures)
  • Segregation: Determine the solvent base.

    • Aqueous Solutions: Adjust pH to 5–9 if permitted by local EHS, otherwise collect as is.

    • Organic Solvents (DMSO/Methanol): Segregate into Non-Halogenated Organic Waste .

  • Container: Use a solvent-compatible carboy (e.g., Nalgene HDPE).

  • Compatibility Check: DO NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases (e.g., sodium hydroxide), as this may cause rapid degradation or exothermic reactions.

  • Labeling:

    • Constituents: "Methanol (99%), 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid (<1%)".

    • Hazard: Flammable (if organic solvent), Irritant.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Collection: Place contaminated disposables in a dedicated Solid Hazardous Waste bag or pail.

  • Prohibition: Do not place in "Sharps" containers unless the debris includes glass/needles.

  • Final Disposal: Incineration via EHS.

Part 4: Emergency Procedures

  • Spill (Solid): Dampen a paper towel with water to prevent dust generation. Wipe up the powder and place all materials in a hazardous waste bag. Clean the surface with a mild soap solution.

  • Spill (Liquid): Absorb with vermiculite or a standard spill pad. If the solvent is flammable, remove ignition sources.

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.

    • Skin Contact: Wash thoroughly with soap and water.

Part 5: Contextual Visualization

Figure 1: Histidine Degradation Pathway

This diagram illustrates the biological context of the compound, highlighting its formation and downstream degradation. This is critical for researchers studying metabolic flux or enzyme kinetics (e.g., Urocanase activity).

HistidinePathway Histidine L-Histidine Urocanic Urocanic Acid Histidine->Urocanic Deamination Imidazolone 4-Imidazolone-5-propionic Acid (Target Compound) Urocanic->Imidazolone Hydration FIGLU N-Formimino-L-glutamic acid (FIGLU) Imidazolone->FIGLU Ring Opening (Hydrolysis) Glutamate L-Glutamate FIGLU->Glutamate Transferase Histidase Histidase Histidase->Urocanic Urocanase Urocanase Urocanase->Imidazolone IPL Imidazolonepropionase IPL->FIGLU

Caption: The metabolic position of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid (Target Compound) within the histidine catabolism pathway.

Figure 2: Disposal Decision Tree

A logical workflow to determine the correct waste stream based on the physical state of the material.

DisposalTree Start Waste Material State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid HazWasteSolid Solid Hazardous Waste (Incineration) Solid->HazWasteSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic (DMSO/MeOH) SolventCheck->Organic DrainCheck Check pH & Tox (Consult EHS) Aqueous->DrainCheck HazWasteOrg Non-Halogenated Organic Waste Organic->HazWasteOrg

Caption: Operational decision matrix for segregating 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 163467, 4-Imidazolone-5-propionic acid. Retrieved from [Link]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). Histidine metabolism - Reference pathway. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 2
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
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